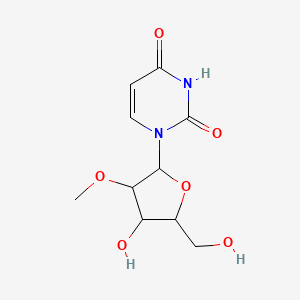

2'-O-Methyluridine

Descripción general

Descripción

2’-O-Methyl Uridine is a modified nucleoside that consists of uridine bearing a single methyl substituent located at the O-2’ position on the ribose ring . This modification is found in various types of RNA, including ribosomal RNA, small nuclear RNA, small nucleolar RNA, and transfer RNA across Archaea, Bacteria, and Eukaryota . The methylation at the O-2’ position enhances the stability and resistance of RNA to enzymatic degradation, making it a crucial component in RNA biology and therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl Uridine typically involves the methylation of uridine at the O-2’ position. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to achieve the desired methylation .

Industrial Production Methods: Industrial production of 2’-O-Methyl Uridine often employs enzymatic methods due to their specificity and efficiency. A novel enzyme, 2’-O-Methyl Uridine hydrolase, has been identified and can be engineered to produce 2’-O-Methyl Uridine enzymatically . This method is advantageous as it can be scaled up for large-scale production and offers a more environmentally friendly alternative to chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2’-O-Methyl Uridine undergoes various chemical reactions, including:

Oxidation: The methyl group at the O-2’ position can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of uridine, which can have different biological activities and applications .

Aplicaciones Científicas De Investigación

2’-O-Methyl Uridine has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of nucleic acid-based drugs.

Biology: The compound is incorporated into RNA molecules to study RNA structure, stability, and interactions.

Medicine: 2’-O-Methyl Uridine-modified RNAs are used in RNA interference and gene expression regulation strategies.

Mecanismo De Acción

The mechanism of action of 2’-O-Methyl Uridine involves its incorporation into RNA molecules, where it influences RNA folding, stability, and interactions with other biomolecules . The methylation at the O-2’ position enhances the resistance of RNA to nucleases, thereby increasing its stability . Additionally, 2’-O-Methyl Uridine can modulate RNA-protein interactions and affect the translation and stability of messenger RNA .

Comparación Con Compuestos Similares

2’-O-Methylcytidine: Similar to 2’-O-Methyl Uridine but with a cytidine base instead of uridine.

2’-O-Methylguanosine: Contains a guanosine base with a methyl group at the O-2’ position.

2’-O-Methyladenosine: Features an adenosine base with O-2’ methylation.

Uniqueness: 2’-O-Methyl Uridine is unique due to its specific methylation at the O-2’ position, which significantly enhances RNA stability and resistance to enzymatic degradation . This makes it particularly valuable in therapeutic applications where RNA stability is crucial .

Actividad Biológica

2'-O-Methyluridine (2'-OMeU) is a modified nucleoside that plays significant roles in various biological processes. This article explores its biological activity, including its synthesis, enzymatic interactions, and applications in therapeutic contexts.

Overview of this compound

2'-OMeU is an analog of uridine where a methyl group is added to the 2' hydroxyl group of the ribose sugar. This modification enhances the stability of RNA molecules against nucleases, thereby increasing their potential therapeutic applications. It is naturally found in various RNA types, including ribosomal RNA (rRNA), small nuclear RNA (snRNA), and transfer RNA (tRNA) across different organisms, including Archaea, Bacteria, and Eukaryota .

1. Enzymatic Hydrolysis and Metabolism

Recent studies have identified a novel enzyme, RK9NH, which acts as a this compound hydrolase. This enzyme facilitates the degradation of 2'-OMeU into uridine, which can then be utilized in metabolic pathways . The enzyme's substrate specificity is notable; it primarily hydrolyzes ribonucleosides while showing limited activity on certain deoxynucleosides (see Table 1).

Table 1: Substrate Specificity of RK9NH Hydrolase

| Substrate | Hydrolysis Activity |

|---|---|

| Uridine | High |

| This compound | High |

| 5-Fluoro-2'-deoxyuridine | Low |

| 5-Fluoro-2'-O-methyluridine | Moderate |

2. Impact on Protein Production

The methylation status of nucleotides within mRNA has been shown to influence protein biosynthesis significantly. Specifically, the 2'-O-methylation of the first transcribed nucleotide enhances protein production levels in mammalian cells. Conversely, methylation at the second transcribed nucleotide can lead to a decrease in protein synthesis under certain conditions . This suggests that the placement of methyl groups is critical for optimal translational efficiency.

1. Antiviral and Anticancer Properties

2'-OMeU has demonstrated antiviral and anticancer activities. Its incorporation into RNA molecules can enhance their stability and efficacy as therapeutic agents. For instance, modified small interfering RNAs (siRNAs) containing 2'-OMeU have shown improved activity in mammalian cells, suggesting potential applications in gene silencing therapies .

2. Nucleic Acid-Based Drugs

The production of nucleic acid-based drugs utilizing 2'-OMeU is gaining traction due to its favorable properties. The RK9NH hydrolase can be engineered for the enzymatic synthesis of 2'-O-methylated nucleosides, which are essential for developing these therapeutics . The ability to convert various fluorinated nucleosides into active compounds like 5-fluorouracil further underscores its potential in cancer treatment .

Case Study 1: Enhanced mRNA Vaccines

In a recent study on mRNA vaccines, researchers found that incorporating 2'-OMeU into vaccine constructs significantly improved immune responses compared to non-methylated counterparts. The presence of this modification enhanced mRNA stability and translation efficiency in dendritic cells, leading to robust antigen presentation and T-cell activation .

Case Study 2: siRNA Efficacy

Another investigation focused on the design of siRNAs with strategically placed 2'-OMeU modifications. Results indicated that specific placements could lead to enhanced cellular uptake and silencing efficiency in targeted cancer cells, demonstrating a promising avenue for cancer therapy through RNA interference .

Propiedades

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUXMRMBWZCMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.